5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridine and thiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that such compounds interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular levels .
Action Environment
The environment can play a significant role in the action of similar compounds .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is not well-defined. It’s known to participate in Suzuki–Miyaura coupling, which involves the formation of a new carbon-carbon bond through a palladium-catalyzed reaction
Metabolic Pathways
The metabolic pathways involving this compound are not well-established. It’s known to participate in Suzuki–Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-((2-(4-sulfamoylphenyl)ethyl)benzenesulfonamide: This compound has a similar structure but with a different substituent on the pyridine ring.
2-methoxy-4-acetylamino-5-chloro methyl benzoate: Another related compound with a methoxy and chloro group on the benzene ring.
Uniqueness
5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both thiophene and pyridine moieties, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-16-3-2-14(18)9-17(16)25(21,22)20-10-12-4-6-19-15(8-12)13-5-7-24-11-13/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDJEPNTTBAAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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